2-(Difluoromethyl)-1-benzofuran-5-amine
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Overview
Description
2-(Difluoromethyl)-1-benzofuran-5-amine is an organic compound that features a benzofuran ring substituted with a difluoromethyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-1-benzofuran-5-amine typically involves the introduction of the difluoromethyl group onto a benzofuran scaffold. One common method is the difluoromethylation of a pre-formed benzofuran derivative. This can be achieved using difluoromethylating agents such as ClCF2H under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using metal-based catalysts to enhance efficiency and yield. The process often requires stringent control of reaction parameters to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-1-benzofuran-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NaOH) are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethylamines .
Scientific Research Applications
2-(Difluoromethyl)-1-benzofuran-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 2-(Difluoromethyl)-1-benzofuran-5-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and stability, influencing various biochemical pathways. Specific pathways and targets depend on the context of its application, such as inhibition of specific enzymes in medicinal chemistry .
Comparison with Similar Compounds
- Difluoromethyl phenyl sulfide
- Difluoromethylated heteroarenes
- Trifluoromethylated analogs
Comparison: 2-(Difluoromethyl)-1-benzofuran-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to trifluoromethylated analogs, the difluoromethyl group provides a different balance of lipophilicity and hydrogen-bonding ability, which can be advantageous in certain applications .
Properties
IUPAC Name |
2-(difluoromethyl)-1-benzofuran-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO/c10-9(11)8-4-5-3-6(12)1-2-7(5)13-8/h1-4,9H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YONBUJKKUQNMDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C=C(O2)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1784891-44-6 |
Source
|
Record name | 2-(difluoromethyl)-1-benzofuran-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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